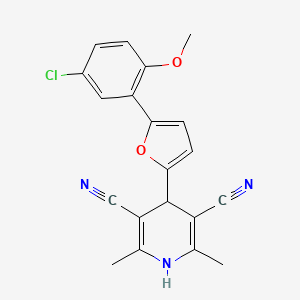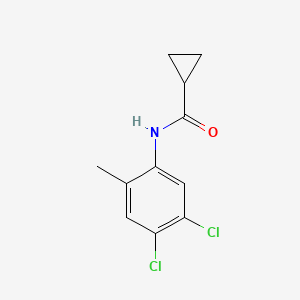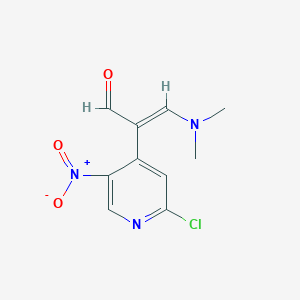
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde is an organic compound with the molecular formula C9H10ClN3O2 It is known for its unique structure, which includes a chloro-nitropyridine moiety and a dimethylamino group attached to an acrylaldehyde backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 2-chloro-5-nitropyridine with dimethylamine and an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as recrystallization or column chromatography, to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-chloro derivatives, while reduction can produce amino-chloro derivatives. Substitution reactions result in a wide range of functionalized compounds with varying properties.
科学的研究の応用
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound’s chloro and nitro groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
2-(2-Chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine: Similar in structure but lacks the acrylaldehyde moiety.
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)propionaldehyde: Similar but with a propionaldehyde group instead of acrylaldehyde.
Uniqueness
2-(2-Chloro-5-nitropyridin-4-yl)-3-(dimethylamino)acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
56795-90-5 |
|---|---|
分子式 |
C10H10ClN3O3 |
分子量 |
255.66 g/mol |
IUPAC名 |
(E)-2-(2-chloro-5-nitropyridin-4-yl)-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C10H10ClN3O3/c1-13(2)5-7(6-15)8-3-10(11)12-4-9(8)14(16)17/h3-6H,1-2H3/b7-5- |
InChIキー |
PCWXJQLUHHOJBV-ALCCZGGFSA-N |
異性体SMILES |
CN(C)/C=C(/C=O)\C1=CC(=NC=C1[N+](=O)[O-])Cl |
正規SMILES |
CN(C)C=C(C=O)C1=CC(=NC=C1[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


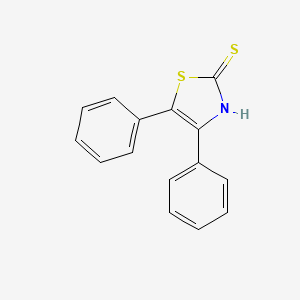
![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
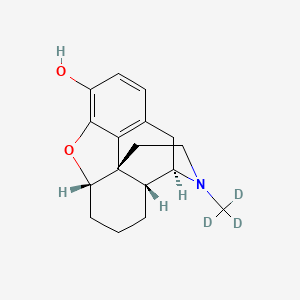
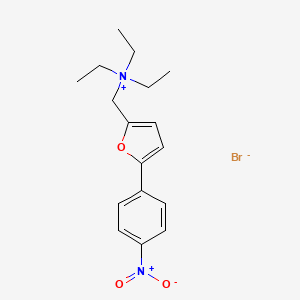
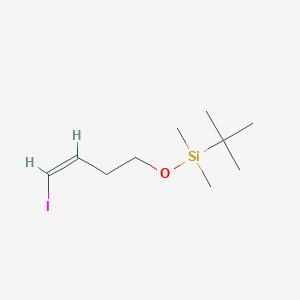
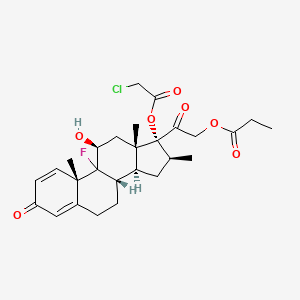
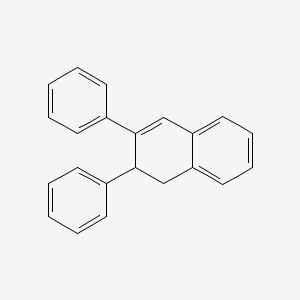
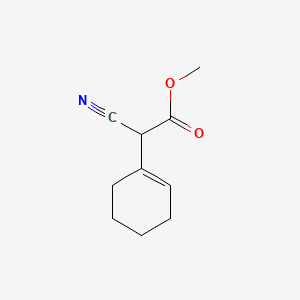
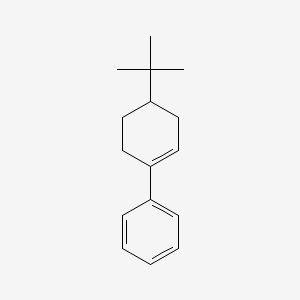
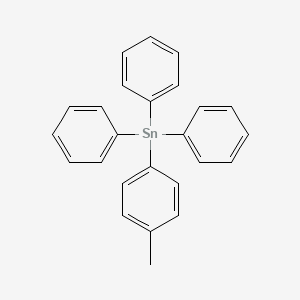
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
